molecular formula C5H14Cl2N2O B1452918 (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride CAS No. 1187974-47-5

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

Cat. No.: B1452918
CAS No.: 1187974-47-5
M. Wt: 189.08 g/mol
InChI Key: LEQYXDJQJWQHEP-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1187974-47-5 . It has a molecular weight of 189.08 and its IUPAC name is 1-tetrahydro-2H-pyran-4-ylhydrazine dihydrochloride . It is a solid substance and is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Transformation and Synthesis

  • Selective Transformation in Chemical Synthesis : (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is involved in the selective transformation of benzopyran diones to hydrazonobenzopyrans and further to quinolines, contributing to the diverse synthesis of heterocyclic compounds (Trebše et al., 1997).

  • Synthesis of Novel Compounds : This chemical is utilized in the synthesis of new compounds like (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, showcasing its versatility in creating new molecular structures (Liu et al., 2009).

  • Antibacterial Compound Synthesis : It is also employed in the synthesis of compounds with potential antibacterial properties, such as oxadiazoles, furthering its application in medicinal chemistry (Aghekyan et al., 2020).

  • Development of Heterocyclic Compounds : The chemical is pivotal in creating heterocyclic compounds containing a sulfonamido moiety, which are explored for their antibacterial potential, demonstrating its role in developing new pharmaceutical agents (Azab et al., 2013).

Covalent Organic Frameworks

  • Construction of Covalent Organic Frameworks : It's used in constructing covalent organic frameworks, which are highly crystalline and feature applications in chemosensing due to their sensitivity and selectivity, illustrating its use in advanced material science (Dalapati et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

oxan-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYXDJQJWQHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679076
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187974-47-5, 116312-69-7
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxan-4-ylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydrazinotetrahydro-2H-pyran dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (1.82 g) was dissolved in 4N hydrogen chloride-ethyl acetate solution (85 mL) under ice-cooling, and the solution was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure to give the title compound (1.52 g).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Reactant of Route 2
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Reactant of Route 3
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Reactant of Route 5
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Reactant of Route 6
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

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